molecular formula C8H12ClNO2 B023838 4-Hydroxy-3-methoxybenzylamine hydrochloride CAS No. 7149-10-2

4-Hydroxy-3-methoxybenzylamine hydrochloride

Cat. No.: B023838
CAS No.: 7149-10-2
M. Wt: 189.64 g/mol
InChI Key: PUDMGOSXPCMUJZ-UHFFFAOYSA-N
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Safety and Hazards

4-Hydroxy-3-methoxybenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Biochemical Analysis

Biochemical Properties

It is known to be a cell-permeable, anti-inflammatory phenolic compound . It acts as a potent and selective inhibitor of NADPH oxidase , an enzyme that plays a crucial role in the immune response and cellular signaling.

Cellular Effects

Given its role as an inhibitor of NADPH oxidase , it may influence cell function by modulating reactive oxygen species production, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potent and selective inhibitor of NADPH oxidase , it likely exerts its effects at the molecular level by binding to this enzyme and inhibiting its activity. This could lead to changes in gene expression and cellular signaling pathways.

Transport and Distribution

It is a cell-permeable compound , suggesting that it can cross cell membranes and distribute within the cell.

Subcellular Localization

As a cell-permeable compound , it may be able to reach various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methoxybenzylamine hydrochloride can be synthesized from vanillin through a series of chemical reactions. One common method involves the reduction of vanillin to vanillyl alcohol, followed by the conversion of vanillyl alcohol to vanillylamine using ammonium formate and ethanol . The final step involves the formation of the hydrochloride salt by reacting vanillylamine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Similar structure but lacks the methoxy group.

    3-Methoxytyramine hydrochloride: Contains a methoxy group but differs in the position of the hydroxyl group.

    4-Hydroxy-3-methoxycinnamaldehyde: Contains an aldehyde group instead of an amine group.

Uniqueness

4-Hydroxy-3-methoxybenzylamine hydrochloride is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its role as an intermediate in capsaicin biosynthesis. This unique structure allows it to participate in specific enzymatic reactions that other similar compounds may not undergo .

Properties

IUPAC Name

4-(aminomethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMGOSXPCMUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1196-92-5 (Parent)
Record name Vanillylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70221705
Record name 4-Aminomethyl-2-methoxyphenol hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-10-2
Record name Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillylamine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7149-10-2
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Record name 4-Aminomethyl-2-methoxyphenol hydrochloride
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Record name 4-aminomethyl-2-methoxyphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.699
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Record name VANILLYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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